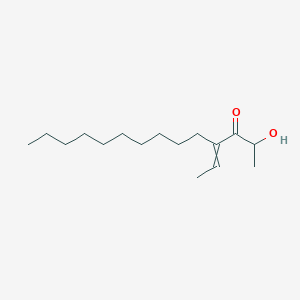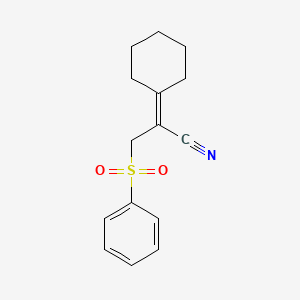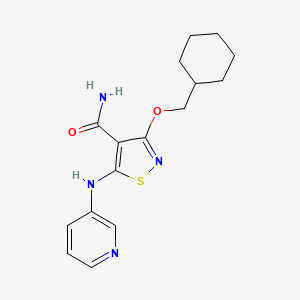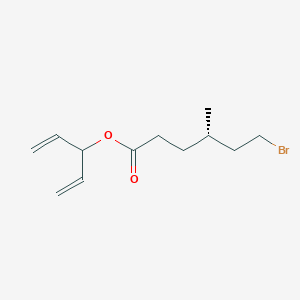![molecular formula C9H15NO2 B12597991 (1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one CAS No. 649765-26-4](/img/structure/B12597991.png)
(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[520]nonan-9-one is a bicyclic compound with a unique structure that includes a hydroxymethyl group and an azabicyclo framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic core. The hydroxymethyl group can be introduced through a subsequent hydroxylation reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carbonyl group in the bicyclic core can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.
Applications De Recherche Scientifique
(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of (1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one involves its interaction with specific molecular targets. The hydroxymethyl and carbonyl groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The bicyclic structure provides rigidity and specificity in binding, which can be crucial for its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,7S)-Bicyclo[5.2.0]nonan-4-one: This compound has a similar bicyclic structure but lacks the hydroxymethyl group.
(1S,6S)-2-Methylbicyclo[4.2.0]octan-3-one: Another bicyclic compound with different functional groups and ring sizes.
Uniqueness
(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[520]nonan-9-one is unique due to the presence of both a hydroxymethyl group and an azabicyclo framework
Propriétés
Numéro CAS |
649765-26-4 |
|---|---|
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one |
InChI |
InChI=1S/C9H15NO2/c11-6-10-8-5-3-1-2-4-7(8)9(10)12/h7-8,11H,1-6H2/t7-,8+/m0/s1 |
Clé InChI |
CSTLGMGPECDPEJ-JGVFFNPUSA-N |
SMILES isomérique |
C1CC[C@H]2[C@@H](CC1)N(C2=O)CO |
SMILES canonique |
C1CCC2C(CC1)N(C2=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597915.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide](/img/structure/B12597919.png)

![n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-phenylurea](/img/structure/B12597929.png)


![2-{[(4-Bromophenyl)methoxy]methyl}prop-2-enoic acid](/img/structure/B12597944.png)
![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12597952.png)
![N-Methyl-N'-(5-oxo-5,8-dihydropyrido[2,3-d]pyrimidin-2-yl)urea](/img/structure/B12597957.png)
![(5S)-5-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)pyrrolidin-2-one](/img/structure/B12597967.png)
![(2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol](/img/structure/B12597968.png)



